molecular formula C15H22ClNO B2450379 2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride CAS No. 119558-65-5

2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride

Cat. No.: B2450379
CAS No.: 119558-65-5
M. Wt: 267.8
InChI Key: VGCIMMHTGSWTLY-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a methylphenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methylphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methylphenyl group is introduced to the intermediate compound.

    Formation of the Propanone Backbone: The final step involves the addition of the propanone group, often through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one: The non-hydrochloride form of the compound.

    1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one: A structurally similar compound with a different substitution pattern.

    3-(Pyrrolidin-1-yl)propan-1-one: A simpler analog lacking the methylphenyl group.

Uniqueness

2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-12-5-7-14(8-6-12)15(17)13(2)11-16-9-3-4-10-16;/h5-8,13H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCIMMHTGSWTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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